2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol
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Overview
Description
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol is an organometallic compound that features a palladium center coordinated with two triphenylphosphine ligands and a bromide ion. This compound is of significant interest in the field of catalysis, particularly in cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol typically involves the reaction of palladium(II) bromide with triphenylphosphine in the presence of benzyl alcohol. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the palladium center. The general reaction scheme is as follows:
PdBr2+2PPh3+C6H5CH2OH→PdBr2(PPh3)2(C6H5CH2OH)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol undergoes several types of reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form palladium(0) species.
Substitution: Ligands around the palladium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrazine and sodium borohydride are used.
Substitution: Ligand exchange reactions often use phosphine ligands and halide salts.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol is widely used in scientific research, particularly in the following areas:
Chemistry: As a catalyst in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Biology: Investigated for its potential in bioconjugation reactions.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and polymers.
Mechanism of Action
The compound exerts its catalytic effects through the palladium center, which undergoes oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets include organic halides and organometallic reagents, and the pathways involve the formation and breaking of palladium-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(diphenylphosphino)ferrocene palladium(II) dichloride
Uniqueness
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol is unique due to the presence of the benzyl alcohol ligand, which can influence the reactivity and selectivity of the palladium center in catalytic reactions. This makes it particularly useful in specific cross-coupling reactions where the benzyl alcohol ligand can provide additional stabilization or reactivity.
Properties
Molecular Formula |
C43H37BrOP2Pd |
---|---|
Molecular Weight |
818 g/mol |
IUPAC Name |
bromopalladium(1+);phenylmethanol;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C7H7O.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-6-7-4-2-1-3-5-7;;/h2*1-15H;1-4,8H,6H2;1H;/q;;-1;;+2/p-1 |
InChI Key |
CQJFBTAJUUGXAP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)CO.Br[Pd+] |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)CO.Br[Pd+] |
Origin of Product |
United States |
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